molecular formula C24H24N2O6S2 B2955542 Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate CAS No. 325732-85-2

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2955542
CAS No.: 325732-85-2
M. Wt: 500.58
InChI Key: QSTWPIDPTPYCKG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate is a synthetically derived organic compound designed for pharmaceutical and medicinal chemistry research. This molecule integrates a multi-ring structure with a benzamido linker and a morpholinosulfonyl group, suggesting potential as a key intermediate or scaffold in the development of novel bioactive molecules. Thiophene derivatives are a significant class of heterocyclic compounds widely reported to possess a broad spectrum of therapeutic properties, making them indispensable anchors in drug discovery efforts . The specific substitution pattern on the thiophene core in this compound is characteristic of molecules explored for their biological activity. Researchers can utilize this compound to investigate its potential as a kinase inhibitor or to study its antimicrobial and anti-inflammatory properties, as related thiophene analogues have shown promise in these areas . The structural components, including the 4-phenylthiophene core and the complex benzamido side chain, are typical of compounds screened for various pharmacological activities. This product is intended for use in constructing combinatorial libraries, exploring structure-activity relationships (SAR), and as a precursor in the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c1-2-32-24(28)21-20(17-6-4-3-5-7-17)16-33-23(21)25-22(27)18-8-10-19(11-9-18)34(29,30)26-12-14-31-15-13-26/h3-11,16H,2,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWPIDPTPYCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring, a morpholinosulfonyl group, and a benzamido moiety. Its IUPAC name is diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate, which highlights its complex architecture conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The morpholinosulfonyl group enhances its solubility and bioavailability, facilitating its interaction with molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that affect cellular proliferation and differentiation.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant strains.

CompoundActivityMIC (µg/mL)
RO4Antifungal against Candida albicans62.5
O4I2Induces Oct3/4 expression in stem cellsN/A

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Cytotoxicity

Assessments of cytotoxicity reveal that while the compound exhibits potent biological activity, it also necessitates careful evaluation of its safety profile. Preliminary tests on cell lines indicate moderate toxicity, emphasizing the need for further studies to optimize therapeutic indices.

Case Studies

  • Stem Cell Research : A study identified that derivatives similar to this compound could enhance the expression of Oct3/4 in embryonic stem cells, which is crucial for maintaining pluripotency. This suggests potential applications in regenerative medicine and stem cell therapy .
  • Antimicrobial Testing : In another study focusing on Schiff bases derived from similar structures, several compounds exhibited moderate antifungal activity against Candida species, with implications for developing new antifungal agents .

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance potency and reduce toxicity.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiophene Derivatives

The compound belongs to a class of ethyl thiophene-3-carboxylates with diverse substitutions. Below is a comparison with structurally related analogs:

Table 1: Comparative Analysis of Thiophene-3-carboxylate Derivatives

Compound Name Substituents (Position 2) Position 4 Substituent Molecular Weight (g/mol) Key Features Source
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate 4-(Morpholinosulfonyl)benzamido Phenyl 478.58 High polarity (sulfonamide, morpholine), predicted pKa 11.93
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate (Y512-2968) 4-Chlorobenzamido 2-Methylpropyl Not reported Chlorine enhances lipophilicity; branched alkyl chain may reduce crystallinity
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8) 3-(4-Methylpiperazinyl)propanamido Phenyl Not reported Piperazine introduces basicity; potential for improved solubility in acidic media

Substituent-Driven Property Modulations

The 4-methylpiperazinyl analog (CAS 156724-46-8) contains a tertiary amine, which may improve solubility in acidic environments due to protonation, a feature absent in the morpholinosulfonyl derivative .

Steric and Electronic Effects: The phenyl group at position 4 in both the target compound and CAS 156724-46-8 creates planar steric hindrance, possibly affecting binding to flat hydrophobic pockets. In contrast, the 2-methylpropyl group in Y512-2968 introduces bulkier, flexible steric effects .

Biological Implications: While pharmacological data are unavailable, the morpholinosulfonyl group is commonly associated with kinase inhibition or protease targeting in drug design. The 4-chloro analog (Y512-2968) may exhibit antibacterial or antifungal activity typical of halogenated aromatics .

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